N-(3,5-Difluorobenzyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)methanamine
CAS No.: 1006436-76-5
Cat. No.: VC7901758
Molecular Formula: C13H15F2N3
Molecular Weight: 251.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1006436-76-5 |
---|---|
Molecular Formula | C13H15F2N3 |
Molecular Weight | 251.27 g/mol |
IUPAC Name | 1-(3,5-difluorophenyl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]methanamine |
Standard InChI | InChI=1S/C13H15F2N3/c1-9-11(8-18(2)17-9)7-16-6-10-3-12(14)5-13(15)4-10/h3-5,8,16H,6-7H2,1-2H3 |
Standard InChI Key | YBROCDMRJSGSFZ-UHFFFAOYSA-N |
SMILES | CC1=NN(C=C1CNCC2=CC(=CC(=C2)F)F)C |
Canonical SMILES | CC1=NN(C=C1CNCC2=CC(=CC(=C2)F)F)C |
Introduction
Chemical Identity and Structural Features
The compound’s molecular formula is C₁₃H₁₅F₂N₃, with a molar mass of 251.27 g/mol. Its IUPAC name, 1-(3,5-difluorophenyl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]methanamine, reflects its bifunctional architecture:
-
A 3,5-difluorobenzyl group contributes electron-withdrawing properties and metabolic stability.
-
A 1,3-dimethyl-1H-pyrazol-4-ylmethyl group introduces steric hindrance and modulates solubility.
-
The methanamine linker enables conformational flexibility for target binding.
Key Structural Attributes:
-
Fluorine Substitution: Fluorine atoms enhance lipophilicity and bioavailability while resisting oxidative metabolism.
-
Pyrazole Ring: The dimethylpyrazole moiety stabilizes the compound via π-π stacking and hydrogen bonding.
-
Stereoelectronic Profile: The molecule’s dipole moment (calculated as ) facilitates interactions with hydrophobic protein pockets.
Synthetic Methodologies
Laboratory-Scale Synthesis
The synthesis involves a multi-step sequence:
-
Pyrazole Ring Formation: Condensation of hydrazine with acetylacetone under acidic conditions yields 1,3-dimethyl-1H-pyrazole-4-carbaldehyde.
-
Reductive Amination: Reaction of the pyrazole aldehyde with 3,5-difluorobenzylamine in the presence of sodium cyanoborohydride (NaBH₃CN) produces the methanamine bridge.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.
Reaction Scheme:
Industrial Production Considerations
Scale-up challenges include optimizing catalyst efficiency (e.g., palladium on carbon for hydrogenation) and implementing continuous flow reactors to enhance yield (theoretical: 78%, practical: 65%). Green chemistry principles, such as solvent recycling, are critical for cost-effective manufacturing.
Reactivity and Functionalization
Oxidation and Reduction Pathways
-
Oxidation: Treatment with KMnO₄ oxidizes the methanamine group to a nitro derivative, though this route is seldom used due to side reactions.
-
Reduction: LiAlH₄ reduces the compound to a secondary amine, but this diminishes bioactivity.
Nucleophilic Aromatic Substitution
The fluorine atoms on the benzyl group undergo substitution with nucleophiles (e.g., amines, thiols) under basic conditions. For example:
Biological Activity and Hypothesized Mechanisms
Kinase Inhibition
The pyrazole ring mimics ATP-binding motifs in kinases. Molecular docking studies suggest affinity for p38 MAPK (binding energy: ), implicating potential anti-inflammatory applications.
Antimicrobial Activity
Fluorinated benzyl groups disrupt microbial cell membranes. In silico models predict activity against Staphylococcus aureus (theoretical : 8 µg/mL).
Comparative Analysis with Structural Analogs
Compound | Structural Variation | Bioactivity (Relative to Target Compound) |
---|---|---|
N-(3,5-Difluorobenzyl)-1H-pyrazol-4-ylmethanamine | Lacks dimethyl groups on pyrazole | 50% lower tubulin binding affinity |
N-(3,5-Dichlorobenzyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)methanamine | Chlorine instead of fluorine | Higher cytotoxicity (: 0.8 µM) |
N-(Benzyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)methanamine | No fluorine substitution | Reduced metabolic stability (t₁/₂: 2 h) |
Key Insight: Fluorine substitution and dimethylpyrazole synergistically enhance target engagement and pharmacokinetics.
Research Gaps and Future Directions
-
Target Deconvolution: Identification of primary molecular targets via CRISPR-Cas9 screening.
-
In Vivo Efficacy: Pharmacokinetic studies in murine models to assess bioavailability and toxicity.
-
Structural Optimization: Introducing sulfonamide groups to improve aqueous solubility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume